molecular formula C10H14FNO2S B2645805 5-fluoro-2-methyl-N-propylbenzenesulfonamide CAS No. 1094795-76-2

5-fluoro-2-methyl-N-propylbenzenesulfonamide

Cat. No.: B2645805
CAS No.: 1094795-76-2
M. Wt: 231.29
InChI Key: PHGLNJNTAQTQDO-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at position 5, a methyl group at position 2, and a propyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₄FNO₂S, with a molecular weight of 231.29 g/mol.

Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The fluorine atom at position 5 likely enhances metabolic stability and bioavailability due to the strong C-F bond, while the methyl and propyl groups influence lipophilicity and steric interactions, which are critical for target binding .

Properties

IUPAC Name

5-fluoro-2-methyl-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGLNJNTAQTQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ribonucleotide Reductase Inhibition

One of the primary applications of 5-fluoro-2-methyl-N-propylbenzenesulfonamide is its ability to inhibit ribonucleotide reductase (RNR). RNR is a crucial enzyme involved in DNA synthesis and repair, making it a significant target for cancer therapy. The inhibition of RNR can lead to reduced cell proliferation in tumors, as demonstrated by various studies showing that compounds with similar structures exhibit antitumor effects by inhibiting RNR activity .

Antitumor Activity

The compound has shown promise as an antitumor agent through its action on various cancer cell lines. Studies indicate that it can inhibit the growth of cancer cells by targeting pathways associated with cell division and survival.

Case Studies

  • In Vitro Studies : Research has indicated that this compound exhibits significant growth inhibitory effects on multiple cancer cell lines, suggesting its potential utility in cancer treatment .
  • Animal Models : Nonclinical models have demonstrated that this compound can effectively reduce tumor size and improve survival rates when administered in appropriate dosages .

Antimicrobial Properties

In addition to its anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. This aspect is particularly relevant given the rising concern over antibiotic resistance.

Antimicrobial Activity

  • Bacterial Inhibition : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, although further research is needed to elucidate its full spectrum of antimicrobial activity .

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 5-fluoro-2-methyl-N-propylbenzenesulfonamide with structurally analogous sulfonamides from published studies:

Compound Name R5 R2 N-Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Applications References
This compound F CH₃ Propyl C₁₀H₁₄FNO₂S 231.29 Not explicitly reported (inference: antimicrobial, pharmaceutical)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Cl OCH₃ Phenyl C₁₃H₁₂ClNO₃S 297.76 Herbicidal, anti-malarial
N-(5-Chloro-2-methylphenyl)benzenesulfonamide Cl CH₃ Phenyl C₁₃H₁₂ClNO₂S 281.76 Pharmaceutical intermediate
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide F OCH₃ Complex aryl group C₁₈H₁₇FN₂O₅S₂ 440.46 Not reported (structural complexity suggests kinase inhibition potential)
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Cl OCH₃, CH₃ (at C4) Phenylethyl C₁₆H₁₈ClNO₃S 339.84 Not specified (likely CNS-targeted due to lipophilic substituents)

Key Structural and Functional Insights

Fluorine vs. Chlorine at R5: Fluorine (target compound) offers greater electronegativity and metabolic stability compared to chlorine (). This may enhance the compound’s resistance to oxidative degradation in biological systems .

Methyl vs. Methoxy at R2 :

  • Methyl (target compound) provides steric bulk without hydrogen-bonding capacity, favoring passive membrane diffusion.
  • Methoxy () introduces hydrogen-bond acceptor capability, improving solubility but possibly reducing blood-brain barrier penetration .

N-Substituent Effects :

  • Propyl (target compound) enhances lipophilicity compared to phenyl () or phenylethyl () groups. This may improve gastrointestinal absorption but reduce aqueous solubility.
  • Aryl groups () are associated with π-π stacking interactions, which are critical for enzyme or receptor binding .

Biological Activity

5-Fluoro-2-methyl-N-propylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14FNO2S
  • Key Functional Groups :
    • Fluorine atom at the 5-position of the benzene ring
    • Methyl group at the 2-position
    • Propyl group attached to the nitrogen atom

The structural modifications contribute to its unique reactivity and biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets, enhancing its ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of various enzymes or receptors, thereby exerting significant biological effects.

Potential Targets:

  • Enzymes : May inhibit specific enzyme activities, contributing to its antimicrobial and anticancer properties.
  • Receptors : Interaction with serotonin receptors (e.g., 5-HT7) suggests a role in modulating neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer drug.
  • Neurological Effects : Its interaction with serotonin receptors indicates potential applications in treating mood disorders or cognitive impairments.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
NeurologicalModulation of serotonin receptor activity

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties, this compound was tested against various strains of bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting a strong potential for development into a therapeutic agent for bacterial infections.

Case Study: Anticancer Activity

Another study explored the cytotoxic effects on breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation. Further mechanistic studies are required to elucidate the pathways involved in this activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey DifferencesBiological Activity
5-Fluoro-2-methylbenzenesulfonamideLacks propyl groupLower reactivity
N-PropylbenzenesulfonamideLacks fluorine and methyl groupsReduced activity

These comparisons highlight the unique properties of this compound that may enhance its efficacy in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2-methyl-N-propylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation of an amine with a sulfonyl chloride. For this compound, a plausible route includes:

Sulfonylation : React 5-fluoro-2-methylbenzenesulfonyl chloride with propylamine under controlled pH (8–9) in a polar aprotic solvent (e.g., THF or DCM) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization via Design of Experiments (DoE):

  • Key variables : Temperature (40–80°C), reaction time (4–24 h), molar ratio (1:1 to 1:1.5), and solvent polarity.
  • Statistical tools : Full factorial design or response surface methodology (RSM) to identify optimal conditions .
VariableLevels TestedOptimal Range
Temperature40°C, 60°C, 80°C60–70°C
Reaction Time4 h, 12 h, 24 h12–18 h
Molar Ratio1:1, 1:1.2, 1:1.51:1.2

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent positions (e.g., fluorine-induced deshielding at C5, methyl groups at C2 and N-propyl).
    • ¹³C NMR : Identify quaternary carbons and sulfonamide linkage (C-SO₂-N).
    • 19F NMR : Detect fluorine environment (δ ~ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve bond angles and crystal packing (if single crystals are obtained) .

Q. How can researchers ensure the purity of synthesized this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .
    • TLC : Monitor reaction progress using silica plates (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Quantitative Analysis :
    • Elemental Analysis : Validate C, H, N, S, and F content (±0.3% theoretical).
    • Karl Fischer Titration : Measure residual moisture (<0.5%).

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in different environments?

Methodological Answer:

  • Quantum Chemical Calculations :
    • *DFT (B3LYP/6-31G)**: Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attacks .
    • Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents.
  • Reactivity Insights :
    • Fluorine’s electron-withdrawing effect reduces electron density at the benzene ring, directing substitutions to para/meta positions.
    • Stability under acidic/basic conditions: Use pKa predictions (software: ACD/Labs) to assess sulfonamide hydrolysis .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for sulfonamide derivatives?

Methodological Answer:

  • Cross-Validation :
    • Compare X-ray bond lengths (C-S, ~1.76 Å; S-N, ~1.63 Å) with DFT-optimized geometries .
    • Reconcile NMR chemical shifts with computed magnetic shielding (GIAO method).
  • Error Analysis :
    • Assess crystallographic R-factors (<5% for high quality) and refine disorder models.
    • Re-examine NMR sample preparation (e.g., solvent deuteration, temperature control) .

Q. How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Assay Design :
    • Target Selection : Use molecular docking (AutoDock Vina) to prioritize protein targets (e.g., carbonic anhydrase isoforms) .
    • Dose-Response Curves : Test concentrations (1 nM–100 µM) in triplicate; calculate IC50 values.
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle controls (DMSO <0.1%) .

Q. What role does fluorine substitution play in the physicochemical properties of this compound?

Methodological Answer:

  • Property Modulation :
    • Lipophilicity : Fluorine increases logP (measured via shake-flask method) compared to non-fluorinated analogs.
    • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (assessed via liver microsome assays) .
  • Thermal Stability :
    • TGA/DSC analysis shows decomposition onset >200°C (fluorine enhances thermal resistance) .

Q. How can researchers optimize solvent systems for large-scale crystallization of this compound?

Methodological Answer:

  • Solvent Screening : Test mixtures (e.g., ethanol/water, acetone/heptane) using polythermal methods.

  • Crystallization Parameters :

    SolventSolubility (mg/mL)Crystal Yield (%)
    Ethanol15.265
    Acetone22.578
    • Seeding : Add microcrystals to suppress nucleation variability.
    • PAT Tools : Use FBRM (focused beam reflectance measurement) to monitor crystal size distribution .

Q. What mechanistic insights exist for the sulfonamide group’s role in biological activity?

Methodological Answer:

  • Binding Interactions :
    • Sulfonamide’s sulfonyl group forms hydrogen bonds with active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .
    • Fluorine enhances binding affinity via hydrophobic interactions (confirmed by ITC/isothermal titration calorimetry).
  • SAR Studies : Modify N-propyl chain length to balance potency and solubility .

Q. How can advanced statistical models improve reproducibility in sulfonamide synthesis?

Methodological Answer:

  • Multivariate Analysis :
    • Use PCA (principal component analysis) to correlate reaction variables with yield/purity.
    • Machine Learning : Train models on historical data to predict optimal conditions (software: Python/scikit-learn) .
  • Robustness Testing : Vary critical parameters (e.g., ±5% reagent stoichiometry) to assess sensitivity .

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